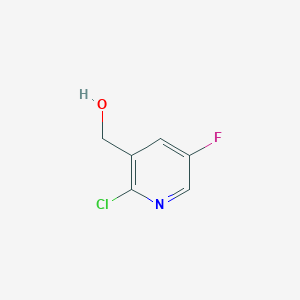

(2-Chlor-5-fluorpyridin-3-yl)methanol

Übersicht

Beschreibung

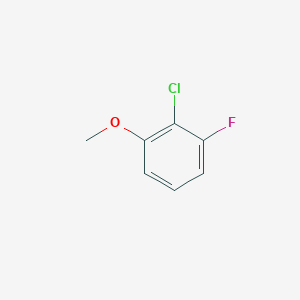

“(2-Chloro-5-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO . It is a part of the Fluorinated Building Blocks and Halogenated Heterocycles .

Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-fluoropyridin-3-yl)methanol” is represented by the formula C6H5ClFNO . This indicates that the compound consists of six carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis

“(2-Chloro-5-fluoropyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 161.56 g/mol .Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Pyridinen

(2-Chlor-5-fluorpyridin-3-yl)methanol: ist ein wertvoller Vorläufer bei der Synthese verschiedener fluorierter Pyridine . Diese Verbindungen sind aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften von großem Interesse, die größtenteils auf das Vorhandensein von Fluor zurückzuführen sind, einem starken elektronenziehenden Substituenten. Die verringerte Basizität und Reaktivität von Fluoropyridinen im Vergleich zu ihren chlorierten und bromierten Analogen macht sie für selektive Syntheseanwendungen geeignet .

Entwicklung landwirtschaftlicher Chemikalien

Die Verbindung kann verwendet werden, um Zwischenprodukte für die Entwicklung neuer landwirtschaftlicher Produkte zu schaffen. Die Einführung von Fluoratomen in Leitstrukturen ist eine übliche Modifikation, um die physikalischen, biologischen und umweltbezogenen Eigenschaften von Agrochemikalien zu verbessern. Diese Verbindung dient als Baustein für die Synthese von Herbiziden und Insektiziden .

Pharmazeutische Forschung

Fluoratome werden häufig in Pharmazeutika eingebaut, um ihre Wirksamkeit und Stabilität zu verbessern. This compound kann zur Synthese von fluorhaltigen Arzneimitteln verwendet werden, was zur Entdeckung neuer Medikamente beiträgt .

Bildgebungsmittel für biologische Anwendungen

Die Verbindung ist auch bei der Synthese von 18F-substituierten Pyridinen von Bedeutung, die potenzielle Bildgebungsmittel für Positronen-Emissions-Tomographie (PET)-Scans sind. Diese Mittel können in der lokalen Strahlentherapie für Krebs und andere biologische Anwendungen eingesetzt werden .

Safety and Hazards

Wirkmechanismus

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Fluoropyridines have been used as starting materials for the synthesis of various biologically active compounds, including those used for local radiotherapy of cancer . They have also been used in the synthesis of agricultural products having improved physical, biological, and environmental properties .

Biochemische Analyse

Biochemical Properties

(2-Chloro-5-fluoropyridin-3-yl)methanol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase (MAP kinase), which is involved in modulating cellular processes such as the release of pro-inflammatory cytokines. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.

Cellular Effects

The effects of (2-Chloro-5-fluoropyridin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAP kinase can lead to altered signaling pathways that affect the production of cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are crucial in inflammatory responses. This compound can also impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, (2-Chloro-5-fluoropyridin-3-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chloro-5-fluoropyridin-3-yl)methanol can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential changes in cellular functions, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of (2-Chloro-5-fluoropyridin-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activities and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

(2-Chloro-5-fluoropyridin-3-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels within cells. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites that can have distinct biological activities .

Transport and Distribution

The transport and distribution of (2-Chloro-5-fluoropyridin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it may accumulate in specific tissues or organs, leading to localized effects .

Subcellular Localization

The subcellular localization of (2-Chloro-5-fluoropyridin-3-yl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the cytoplasm may affect enzyme activities and cellular metabolism.

Eigenschaften

IUPAC Name |

(2-chloro-5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHQEGIVKQGQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640094 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870063-52-8 | |

| Record name | (2-Chloro-5-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

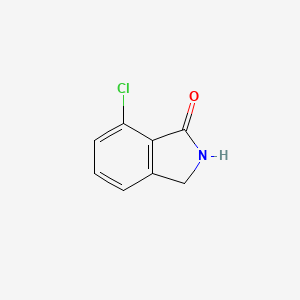

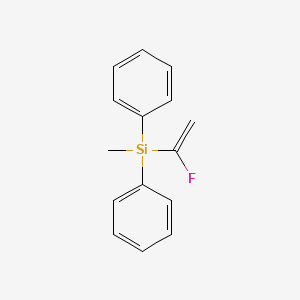

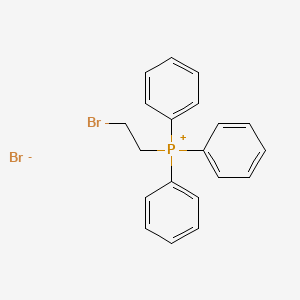

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)

![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)